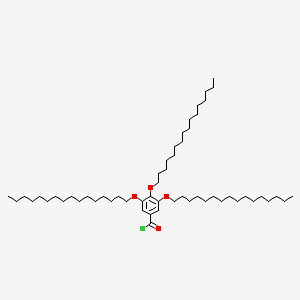
Benzoyl chloride, 3,4,5-tris(hexadecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 3,4,5-tris(hexadecyloxy)-: is a chemical compound with the molecular formula C55H101ClO4 It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by hexadecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with hexadecanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: The compound can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting the ester to the benzoyl chloride derivative.
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Major Products Formed:
Benzoic Acid Derivatives: Formed through hydrolysis.
Esters: Formed through esterification with various alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its long alkyl chains provide hydrophobic properties, making it useful in formulations requiring water-repellent characteristics .
Mécanisme D'action
The mechanism of action of Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is primarily based on its ability to undergo nucleophilic substitution reactions. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity can be harnessed in synthetic chemistry to create a wide range of derivatives with specific properties .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3,4,5-tris(octadecyloxy)-
- Benzoic acid, 3,4,5-tris(hexadecyloxy)-, methyl ester
Comparison: Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is unique due to the presence of the benzoyl chloride group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds like Benzoic acid, 3,4,5-tris(octadecyloxy)- and its methyl ester lack this reactive group, making them less versatile in synthetic applications .
Conclusion
Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is a versatile compound with significant potential in synthetic chemistry and industrial applications. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and specialty chemicals.
Propriétés
Numéro CAS |
851168-12-2 |
|---|---|
Formule moléculaire |
C55H101ClO4 |
Poids moléculaire |
861.8 g/mol |
Nom IUPAC |
3,4,5-trihexadecoxybenzoyl chloride |
InChI |
InChI=1S/C55H101ClO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-58-52-49-51(55(56)57)50-53(59-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)60-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48H2,1-3H3 |
Clé InChI |
IBOHCDNFMLVWAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


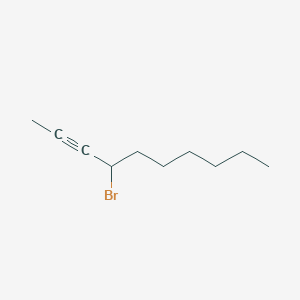
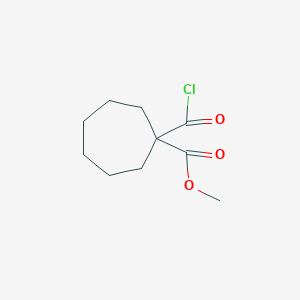

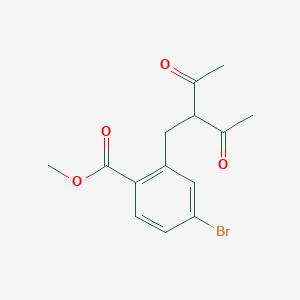
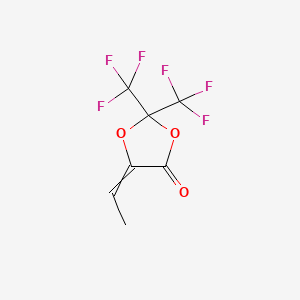
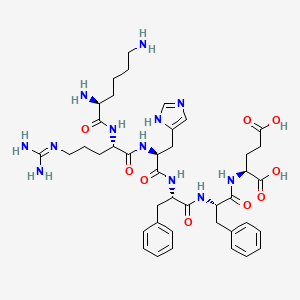
![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
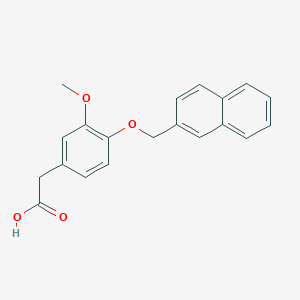

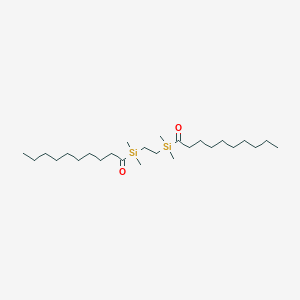
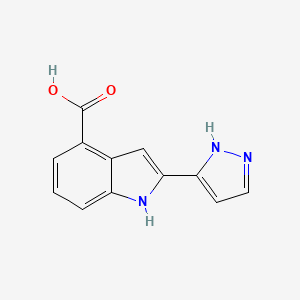
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
